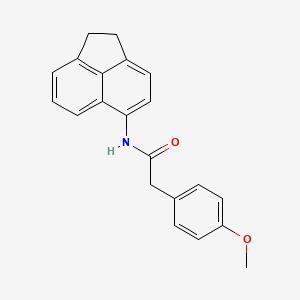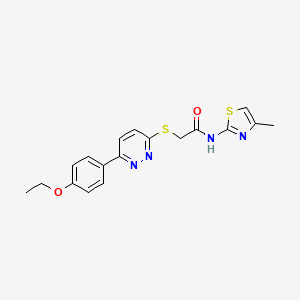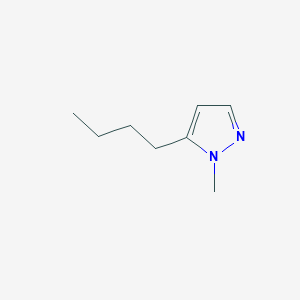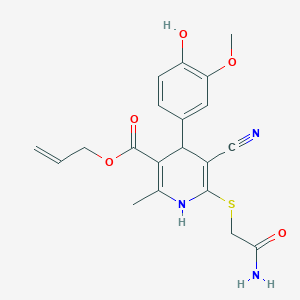![molecular formula C20H24N2O4S B2490976 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide CAS No. 922098-17-7](/img/structure/B2490976.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide often involves multi-step synthetic routes, starting from simpler precursor molecules. For similar compounds, methodologies might include nucleophilic addition reactions, cyclization steps, and functional group transformations under specific conditions to achieve the desired molecular framework (Ghorbani‐Vaghei & Veisi, 2010).
Molecular Structure Analysis
The molecular structure of such a compound can be elucidated using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the compound's molecular geometry, electron distribution, and molecular connectivity, providing insights into its three-dimensional conformation and reactive sites (Evans, Lee, & Thomas, 2008).
Chemical Reactions and Properties
The reactivity of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide can be influenced by its functional groups and molecular structure. Reactions might include nucleophilic and electrophilic substitutions, redox reactions, and other transformations relevant to its sulfonamide and oxazepine moieties. Understanding these reactions is crucial for further chemical modifications and applications (Murugesan et al., 2000).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are fundamental for the compound's characterization and practical handling. These properties can be affected by the molecular weight, polarity, and intermolecular forces present in the compound (Saitoh et al., 2001).
Chemical Properties Analysis
Chemical properties involve the compound's stability, reactivity under different conditions, and its behavior in the presence of various reagents. Studies on similar compounds have shown that factors such as the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions significantly influence these properties (Murugesan et al., 2003).
科学的研究の応用
Applications in Syndrome of Inappropriate Secretion of Antidiuretic Hormone (SIADH) Treatment
- The compound has been studied for its potential in treating hyponatremia in patients with SIADH. Research indicates that it produces water diuresis and improves hyponatremia, showcasing its therapeutic potential in this domain (Saito et al., 1997).
Environmental and Health Impact Studies
- Its analogs have been identified in environmental samples and human bodily fluids, raising questions about their impact on human health. For instance, the presence of similar brominated flame retardants in maternal serum and breast milk indicates a need for understanding their health effects and exposure routes (Zhou et al., 2014).
Applications in Pain Management
- Variants of the compound have been used to alleviate severe colic pain, showcasing its effectiveness and reliability in pain management (Romero et al., 1976).
Metabolic and Disposition Studies
- Studies have explored its metabolism and disposition in humans, indicating its well-tolerated nature and the predominance of oxidative biotransformation pathways in its metabolism (Shaffer et al., 2008).
Studies on Retinal Toxicity
- Research has documented cases of retinopathy associated with chronic occupational exposure to variants of this compound, highlighting the need for caution in its handling and understanding its toxicity profile (Bernstein et al., 1997).
Cardiac Hemodynamics Studies
- Its applications in studying cardiac hemodynamics have been noted, especially in patients with angina pectoris. It has shown potential in improving hemodynamics and ECG findings during exercise in such patients (Saito et al., 1996).
特性
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-17-11-10-16(12-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQCGCAARFBMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)




![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)


![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)